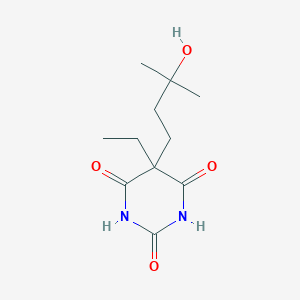

3'-Hydroxyamobarbital

説明

3'-Hydroxyamobarbital is a tertiary alcohol metabolite of amobarbital, a barbiturate used clinically as a sedative-hypnotic and anticonvulsant. It is formed via ω-1 oxidation of the amyl side chain of amobarbital in the liver, primarily mediated by hepatic cytochrome P450 enzymes . Unlike primary or secondary alcohols generated from other barbiturates, this compound retains partial pharmacological activity despite reduced hydrophilicity due to steric hindrance from its tertiary alcohol structure. This allows it to cross the blood-brain barrier (BBB) and contribute to the prolonged sedative effects of amobarbital . Approximately 34–49% of an amobarbital dose is excreted as this compound and its conjugates in urine, with minimal unchanged parent drug excreted .

特性

CAS番号 |

1421-07-4 |

|---|---|

分子式 |

C11H18N2O4 |

分子量 |

242.27 g/mol |

IUPAC名 |

5-ethyl-5-(3-hydroxy-3-methylbutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O4/c1-4-11(6-5-10(2,3)17)7(14)12-9(16)13-8(11)15/h17H,4-6H2,1-3H3,(H2,12,13,14,15,16) |

InChIキー |

PUVZPWLDMBLALZ-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |

正規SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |

他のCAS番号 |

1421-07-4 |

同義語 |

3'-hydroxyamobarbital 3'-hydroxyamobarbital, (+)-isomer 3'-hydroxyamobarbital, (-)-isome |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Barbiturate Metabolites

Metabolic Pathways and Structural Differences

Amobarbital vs. Pentobarbital Metabolites

- Amobarbital: Metabolized via ω-1 oxidation to form 3'-hydroxyamobarbital (tertiary alcohol).

- Pentobarbital : Undergoes ω and ω-1 oxidation, yielding primary and secondary alcohol metabolites , respectively. The primary alcohol is further oxidized to a carboxylic acid. All metabolites are inactive and rapidly glucuronidated .

Table 1: Key Differences in Barbiturate Metabolism

| Compound | Metabolic Site | Metabolite Type | Pharmacologic Activity | Glucuronidation | BBB Penetration |

|---|---|---|---|---|---|

| Amobarbital | ω-1 tertiary | Tertiary alcohol | Partial activity | No | Yes |

| Pentobarbital | ω (primary) | Primary alcohol → Carboxylic acid | Inactive | Yes | No |

| Pentobarbital | ω-1 secondary | Secondary alcohol | Inactive | Yes | No |

Pharmacologic Activity

- This compound: Retains sedative-hypnotic activity due to retained lipophilicity (log P ~2.5–3.0) and BBB penetration. Its tertiary alcohol structure reduces hydrogen bonding capacity, balancing hydrophobicity and receptor binding .

- Pentobarbital Metabolites : Both primary/secondary alcohols and carboxylic acid derivatives are inactive. Increased hydrophilicity and glucuronidation prevent BBB penetration .

Metabolic Fate and Excretion

- This compound: Excreted primarily in urine (~34–49% of dose) as free metabolite or minor conjugates. No significant fecal excretion .

- Pentobarbital Metabolites : Fully glucuronidated and excreted in urine. Carboxylic acid derivatives account for >80% of eliminated metabolites .

Interspecies and Genetic Variability

- Human vs. Animal Metabolism : In humans, this compound is a major metabolite, whereas animal models (e.g., rodents) lack N-glucoside conjugates .

- Genetic Polymorphisms : Hydroxylation of amobarbital is under genetic control. Populations exhibit variability in this compound vs. N-glucoside metabolite ratios (e.g., Caucasians excrete more hydroxylated metabolites than Orientals) .

Research Findings and Clinical Implications

Role in Prolonged Sedation

This compound’s extended half-life (~20–25 hours) and residual activity explain the prolonged effects of amobarbital despite rapid parent drug clearance. This contrasts with pentobarbital, whose inactive metabolites result in shorter duration of action .

Toxicity and Overdose Considerations

In overdose, this compound contributes to CNS depression but is less potent than amobarbital.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and micellar liquid chromatography are used to quantify this compound in biological samples. Limits of detection range from 0.01–0.4 mg/L, depending on derivatization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。